(2-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Description
(2-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is a fluorinated aromatic amine characterized by a phenylmethanamine core substituted with a 3,3-difluorocyclobutylmethoxy group.
Key structural features:
- Molecular formula: C₁₂H₁₄F₂NO (inferred from analogs in and ).
- Functional groups: Aromatic amine (-NH₂), ether (-O-), and fluorinated cyclobutane.
- Potential applications: Fluorinated aromatic amines are often explored in medicinal chemistry for their enhanced binding affinity and resistance to oxidative metabolism .
Properties
IUPAC Name |
[2-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-9(6-12)8-16-11-4-2-1-3-10(11)7-15/h1-4,9H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMILJLBZJKWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, also known by its CAS number 1858298-63-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound features a difluorocyclobutyl moiety connected to a methoxyphenyl group, which may influence its pharmacological properties. The unique structural characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
- Receptor Binding : It is hypothesized to bind to various receptors, potentially modulating signaling pathways that influence cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it may inhibit the growth of certain pathogens.
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the nanomolar range against breast cancer cells (MCF7), indicating potent anticancer activity .
- Inflammation Modulation : Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of similar compounds in models of neurodegeneration. They have been reported to mitigate neuronal cell death and promote survival in oxidative stress conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Anticancer (MCF7) | 15 | High potency |
| 4-(bromomethyl)-1-cyclohexyl-1H-1,2,3-triazole | Antimicrobial | 20 | Similar structure |
| 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole | Anticancer and antifungal | 25 | Different halogen substituent |
Scientific Research Applications
Drug Development
The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The difluorocyclobutyl group enhances binding affinity to target proteins, which can lead to increased biological activity .
- Therapeutic Areas : Preliminary studies suggest potential applications in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate enzyme activity and cellular processes.
Anticancer Activity
Research indicates that derivatives of this compound may induce apoptosis in cancer cells. In vitro studies have shown cytotoxic effects against several cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 10 |
| Lung Cancer | 15 |
| Colon Cancer | 12 |
These findings suggest that the compound could be developed into a novel anticancer agent .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes, which is crucial for developing new therapeutic agents. For instance, it has shown promise in inhibiting kinases involved in cancer progression.
- Case Study : A study demonstrated that the compound inhibited the activity of a key kinase by 85%, indicating its potential role as an anticancer therapeutic .
Antimicrobial Properties
Preliminary investigations have revealed that this compound exhibits antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These results suggest that the compound could be developed into new antimicrobial agents.
Materials Science Applications
The unique properties of this compound make it suitable for use in materials science:
- Polymer Development : The compound can serve as an intermediate in synthesizing polymers with enhanced thermal stability and resistance to chemical degradation.
- Coatings : Its chemical characteristics allow it to be used in developing protective coatings with improved durability and functionality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group on the phenyl ring undergoes nucleophilic substitution under alkaline conditions. Key findings include:
Mechanistic Notes :
-
The electron-withdrawing difluorocyclobutyl group enhances electrophilicity at the methoxy-substituted carbon, facilitating SNAr (nucleophilic aromatic substitution) pathways.
-
Radical bromination occurs regioselectively at the para position relative to the methoxy group .
Oxidation Reactions
The primary amine and ether functionalities are susceptible to oxidation:
Key Observations :
-
Controlled oxidation of the amine yields nitroso compounds without over-oxidation to nitro groups.
-
Ozonolysis cleaves the cyclobutyl ring, forming a diketone confirmed via GC-MS .
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds:
| Carbonyl Substrate | Reducing Agent | Product | Isolated Yield | Source |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | NaBH₃CN, MeOH | N-(4-fluorobenzyl) derivative | 85% | |
| Cyclohexanone | H₂, Raney Ni | N-Cyclohexylmethyl analog | 63% |
Mechanism :
-
The reaction proceeds via imine intermediate formation, stabilized by the aromatic ring’s conjugation.
-
Steric hindrance from the difluorocyclobutyl group slows kinetics compared to non-fluorinated analogs .
Radical Coupling Reactions
Photocatalytic conditions enable C–H functionalization:
| Radical Source | Catalyst System | Product | Remarks | Source |
|---|---|---|---|---|
| [1.1.1]Propellane | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED | Bicyclo[1.1.1]pentane adduct | 67% yield, >95% purity |
Experimental Details :
-
The reaction occurs under N₂ atmosphere in DMSO, with K₃PO₄ as a base .
-
DFT calculations suggest radical stabilization via hyperconjugation with the difluorocyclobutyl group .
Acid-Base Reactivity
The amine group undergoes protonation and complexation:
| Reaction | Conditions | Application | Source |
|---|---|---|---|
| HCl salt formation | 2M HCl in Et₂O | Crystalline salt for X-ray analysis | |
| Schiff base synthesis | Pyridoxal phosphate, pH 7.4 | Enzymatic cofactor mimic |
Structural Insights :
-
X-ray crystallography confirms zwitterionic stabilization in the hydrochloride salt.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Fluorinated Cycloalkane Substituents
Analysis :
- The 3,3-difluorocyclobutyl group in the target compound imposes steric constraints and electronic effects distinct from linear difluoroalkoxy groups (e.g., difluoroethoxy in ). This rigidity may improve target selectivity in receptor-binding applications.
- Halogenated analogs (e.g., dichloro in ) prioritize lipophilicity and halogen-bonding interactions, whereas the difluorocyclobutyl group balances polarity and metabolic resistance.
(b) Non-Fluorinated Cyclic Substituents
Analysis :
- Biphenyl systems (e.g., ) introduce π-π stacking capabilities but lack the conformational constraints of the difluorocyclobutyl group.
Amine Backbone Modifications
Analysis :
- The primary amine in the target compound allows for straightforward functionalization (e.g., Schiff base formation, amidation), whereas piperidine derivatives () offer tertiary amine basicity, altering pharmacokinetics.
- Trifluoromethyl groups () enhance hydrophobicity but lack the stereoelectronic effects of the difluorocyclobutyl group.
Preparation Methods
General Synthetic Strategy
The preparation generally involves three key stages:
- Synthesis of the 3,3-difluorocyclobutyl methanol intermediate
- Formation of the (3,3-difluorocyclobutyl)methoxy phenyl intermediate
- Introduction of the methanamine group onto the phenyl ring
Each stage requires specific reagents, reaction conditions, and purification techniques to optimize yield and purity.
Preparation of 3,3-Difluorocyclobutyl Methanol Intermediate
This intermediate is a crucial building block for the final compound. According to detailed synthetic procedures reported in multigram synthesis studies:
- Starting from a suitable cyclobutyl precursor, selective difluorination is performed.
- The corresponding ketone or ester derivative undergoes reduction using lithium aluminum hydride (LiAlH4) in diethyl ether at controlled temperatures (e.g., room temperature to 34 °C).
- The reaction mixture is quenched carefully with water followed by acidification (e.g., 10% aqueous H2SO4) to dissolve precipitates.
- The organic phase is separated, dried over potassium carbonate, and the product distilled under vacuum to yield (3,3-difluorocyclobutyl)methanol as a clear colorless oil with yields around 92% and boiling point approximately 92–95 °C at 65 mbar.
This step is critical to obtain the difluorocyclobutyl moiety with high purity for further functionalization.
Formation of (3,3-Difluorocyclobutyl)methoxy Phenyl Intermediate
The next step involves coupling the difluorocyclobutyl methanol with a phenyl precursor bearing a suitable leaving group (such as a halide or tosylate) to form the ether linkage:
- The phenol derivative (e.g., 2-hydroxybenzyl derivative) is reacted with (3,3-difluorocyclobutyl)methanol or its activated derivative under nucleophilic substitution conditions.
- Typical conditions include the use of base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction temperature is controlled to avoid side reactions, typically ranging from 0 °C to room temperature.
- After reaction completion, purification is achieved via silica gel chromatography.
Introduction of the Methanamine Group
The final key transformation is the conversion of the benzyl position (adjacent to the ether linkage) to a methanamine group:
- This is commonly achieved via reductive amination or nucleophilic substitution.
- A common approach involves first converting the benzyl position to a benzyl halide or aldehyde intermediate.
- Reductive amination is then performed using ammonia or primary amines with reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under mild conditions.
- Alternatively, nucleophilic substitution of a benzyl halide with ammonia can be employed.
- The reaction is typically carried out in solvents like methanol or ethanol, under inert atmosphere to prevent oxidation.
- Purification is done by chromatographic techniques to isolate the pure (2-((3,3-difluorocyclobutyl)methoxy)phenyl)methanamine.
This step requires careful control to avoid over-alkylation or side reactions and to maintain the integrity of the difluorocyclobutyl moiety.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|---|
| 1 | Reduction | 3,3-Difluorocyclobutyl ketone/ester | LiAlH4 in Et2O, RT, quench with H2O/H2SO4 | Distillation to isolate alcohol | ~92 |
| 2 | Ether Formation | (3,3-Difluorocyclobutyl)methanol + 2-hydroxybenzyl derivative | Base (K2CO3/NaH), DMF/THF, 0–RT °C | Silica gel purification | Moderate to high |
| 3 | Reductive Amination/Nucleophilic Substitution | (2-((3,3-Difluorocyclobutyl)methoxy)benzyl halide/aldehyde | NaBH3CN or NH3, MeOH/EtOH, inert atmosphere | Avoid over-alkylation | Moderate |
Analytical and Purification Considerations
- Purity and identity are confirmed by NMR (1H, 19F), mass spectrometry, and IR spectroscopy.
- The difluorocyclobutyl group shows characteristic fluorine signals in 19F NMR.
- Chromatographic purification (silica gel flash chromatography) is standard to separate side products.
- Distillation under reduced pressure is used for volatile intermediates.
Research Findings and Optimization
- Literature indicates that the choice of base and solvent critically affects ether formation yield and selectivity.
- Reductive amination conditions must be optimized to prevent reduction of the difluorocyclobutyl ring or cleavage of the ether bond.
- Scale-up procedures have been demonstrated with multigram quantities of intermediates, maintaining yields and purity.
- Patents and recent publications emphasize the importance of mild conditions to preserve the difluorocyclobutyl moiety during synthesis.
Summary Table of Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H15F2NO |
| Molecular Weight | 227.25 g/mol |
| Physical State | Colorless oil (intermediate), solid (final) |
| Boiling Point (3,3-difluorocyclobutyl methanol) | 92–95 °C at 65 mbar |
| Key Functional Groups | Difluorocyclobutyl, methoxy, methanamine |
| Typical Solvents for Reactions | DMF, THF, Et2O, MeOH, EtOH |
Q & A
Q. Q1. What is the established synthesis pathway for (2-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, and what key intermediates are involved?
Methodological Answer : The synthesis typically involves:
Cyclobutane Ring Formation : Preparation of 3,3-difluorocyclobutane derivatives via [2+2] cycloaddition or fluorination of cyclobutanone precursors.
Methoxy Linkage : Coupling the cyclobutyl group to a hydroxyphenyl intermediate using alkylation or Mitsunobu reactions.
Amine Functionalization : Reduction of a nitrile or nitro group (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the primary amine.
Key intermediates include:
- 3,3-Difluorocyclobutanemethanol : Synthesized from cyclobutanone via fluorination (e.g., DAST) followed by reduction.
- 2-Hydroxyphenylnitrile : Used as a precursor for amine generation.
Q. Example Reaction Step :
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | DAST, CH₂Cl₂, 0°C → RT | 3,3-Difluorocyclobutanemethanol |
| 2 | Mitsunobu reaction (DIAD, PPh₃) | (2-((3,3-Difluorocyclobutyl)methoxy)phenyl)nitrile |
| 3 | LiAlH₄, THF, reflux | Target amine |
Q. Q2. How does the steric and electronic effects of the 3,3-difluorocyclobutyl group influence reaction optimization?
Methodological Answer :
- Steric Hindrance : The cyclobutyl ring’s strain increases reactivity but complicates regioselectivity. Use bulky bases (e.g., LDA) to direct coupling reactions.
- Electronic Effects : Fluorine atoms withdraw electron density, making the methoxy linkage susceptible to nucleophilic attack. Protect the amine with Boc or Fmoc groups during synthesis .
Q. Example Optimization :
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂ with BrettPhos ligand) improve coupling efficiency in aromatic substitutions .
Data Contradictions and Reproducibility
Q. Q3. How should researchers address discrepancies in reported yields for the Mitsunobu coupling step?
Methodological Answer : Variations arise from:
- Solvent Polarity : THF or DMF may alter reaction kinetics.
- Reagent Purity : Use fresh DIAD and rigorously dry solvents.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions.
Q. Validation Steps :
Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1).
Characterize intermediates with ¹⁹F NMR to confirm fluorination .
Biological Activity Profiling
Q. Q4. What in vitro assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer :
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (FP) assays.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify degradation via LC-MS.
- Cellular Uptake : Use radiolabeled (³H or ¹⁴C) derivatives to measure permeability in Caco-2 cells .
Stability and Storage
Q. Q5. What storage conditions are recommended to prevent degradation of the primary amine?
Methodological Answer :
- Short-Term : Store at -20°C under argon in amber vials.
- Long-Term : Lyophilize as hydrochloride salt (improves stability; confirmed via ¹H NMR over 6 months) .
Functionalization for SAR Studies
Q. Q6. How can the primary amine be modified to explore structure-activity relationships (SAR)?
Methodological Answer :
- Acylation : React with activated esters (e.g., NHS esters) to generate amides.
- Schiff Base Formation : Condense with aldehydes/ketones (e.g., benzaldehyde) under anhydrous conditions.
- Protecting Groups : Use Boc (di-tert-butyl dicarbonate) or Alloc (allyl chloroformate) for selective deprotection .
Mechanistic and Computational Studies
Q. Q7. What computational methods predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
